rac N-Desmethyl Tramadol
Overview
Description
rac N-Desmethyl Tramadol: is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system to relieve pain. The compound this compound is formed through the N-demethylation of tramadol, primarily in the liver. This metabolite retains some of the analgesic properties of the parent compound and contributes to the overall pharmacological effects of tramadol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol typically involves the N-demethylation of tramadol. This can be achieved using various reagents and conditions. One common method involves the use of a strong base such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the demethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where tramadol is subjected to hydrogen gas in the presence of a catalyst like palladium on carbon. This method ensures a high yield of the desired metabolite while maintaining the purity of the product .
Chemical Reactions Analysis
Types of Reactions: rac N-Desmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
rac N-Desmethyl Tramadol has several scientific research applications:
Mechanism of Action
rac N-Desmethyl Tramadol exerts its effects primarily through its action on the central nervous system. It acts as an agonist at the μ-opioid receptors, which are involved in pain modulation. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects. The compound’s dual mechanism of action contributes to its effectiveness in pain relief .
Comparison with Similar Compounds
O-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.
N,O-Didesmethyl Tramadol: A metabolite formed through further demethylation of rac N-Desmethyl Tramadol.
Comparison:
This compound vs. O-Desmethyl Tramadol: While both metabolites contribute to the analgesic effects of tramadol, O-Desmethyl Tramadol is generally considered more potent due to its higher affinity for μ-opioid receptors.
This compound vs. N,O-Didesmethyl Tramadol: N,O-Didesmethyl Tramadol is less studied but is believed to have a lower analgesic potency compared to this compound.
Conclusion
This compound is a significant metabolite of tramadol with notable analgesic properties. Its synthesis, chemical reactions, and applications in scientific research make it a compound of interest in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique characteristics and potential therapeutic uses.
Properties
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018771 | |
Record name | N-Desmethyltramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75377-45-6 | |
Record name | N-Desmethyltramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyltramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLTRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Desmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring Nortramadol levels in plasma alongside Tramadol?
A1: Nortramadol is a major metabolite of Tramadol []. Measuring both Tramadol and Nortramadol levels in plasma is crucial because Nortramadol exhibits analgesic activity and contributes to the overall therapeutic effect []. Understanding the metabolic ratio between these two compounds can provide insights into individual patient responses to Tramadol based on factors like genetics and metabolic enzyme activity []. The study you provided investigates this by correlating plasma metabolite ratios with genotype [].
Q2: The research mentions using Liquid Chromatography-Chemiluminescence Nitrogen Detection (LC-CLND) to quantify Nortramadol. What are the advantages of this method?
A2: The research highlights a key advantage of LC-CLND: the ability to quantify substances even without readily available primary reference standards []. This is particularly important for metabolites like Nortramadol, which might be commercially challenging to obtain []. The method relies on the equimolar response of the detector to nitrogen, enabling quantification using a single secondary standard like caffeine []. This is particularly beneficial in research settings or when studying newly released drugs where reference standards might be limited [].
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